
4-Methyl-3-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethyl)piperidine is a chemical compound used in the preparation of retinoid-related orphan receptor inhibitors . It is also a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 .
Synthesis Analysis
The synthesis of 4-Methyl-3-(trifluoromethyl)piperidine involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .Molecular Structure Analysis
The molecular formula of 4-Methyl-3-(trifluoromethyl)piperidine is C6H10F3N . The molecular weight is 189.61 .Chemical Reactions Analysis
4-Methyl-3-(trifluoromethyl)piperidine is used as a reactant for C,N-cross coupling reactions . It is also used in the synthesis of dopamine D3 receptor antagonists .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(trifluoromethyl)piperidine include a density of 1.1±0.1 g/cm3, a boiling point of 118.4±35.0 °C at 760 mmHg, and a vapour pressure of 16.7±0.2 mmHg at 25°C .Applications De Recherche Scientifique
- Crop Protection : TFMP derivatives are widely used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Fungicides : Trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to other derivatives. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam .
- Drug Development : TFMP derivatives are employed in pharmaceuticals due to their unique physicochemical properties. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and several candidates are undergoing clinical trials .
- Bioisosteric Replacement : The trifluoromethyl group serves as a bioisostere of chloride or methyl groups. It modulates steric and electronic properties, protecting reactive methyl groups from metabolic oxidation .
- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of molecules, making it valuable in designing functional materials .
- Several piperidine alkaloids isolated from natural herbs exhibit antiproliferation and antimetastatic effects on various cancers. Examples include piperine , evodiamine , matrine , berberine , and tetrandine .
Agrochemicals
Pharmaceuticals
Functional Materials
Dopamine D3 Receptor Antagonists
Natural Alkaloids
Vapor-Phase Reactions
Safety and Hazards
Orientations Futures
The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation. This substituent can also increase the lipophilicity of molecules . Therefore, the future directions of 4-Methyl-3-(trifluoromethyl)piperidine could involve further exploration of its potential applications in drug discovery and development.
Propriétés
IUPAC Name |
4-methyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHFPJWHGHVQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)

![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)
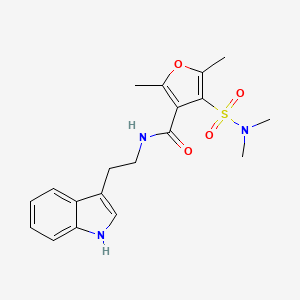
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)

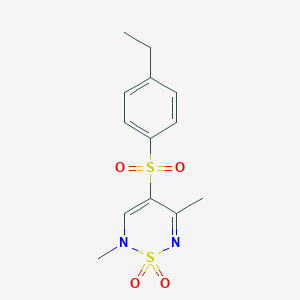
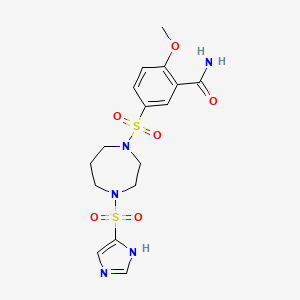
![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)
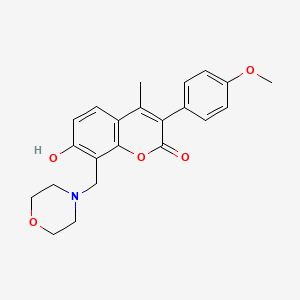
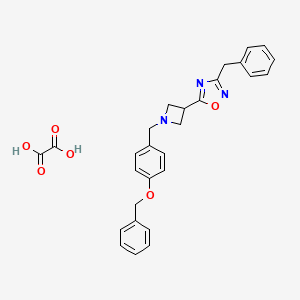
![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)
